
Nullscript
概要
説明
Nullscript is a chemical compound known as a negative control for the histone deacetylase inhibitor scriptaid. Histone deacetylase inhibitors have been used in psychiatry and neurology as mood stabilizers and anti-epileptics, such as valproic acid. Recently, histone deacetylase inhibitors are being studied as potential treatments for neurodegenerative diseases and cancer .
作用機序
Nullscript は、ヒストン脱アセチル化酵素の活性を阻害することでその効果を発揮します。この阻害は、遺伝子発現と細胞プロセスの変化につながります。this compound の分子標的は、ヒストンタンパク質と遺伝子転写に関与する他の調節タンパク質を含みます。 This compound によって影響を受ける経路には、細胞周期調節、アポトーシス、DNA 修復に関連する経路が含まれます .
類似化合物:
スクリプタイド: 同様の構造を持つヒストン脱アセチル化酵素阻害剤ですが、転写促進で活性があります。
バルプロ酸: 気分安定剤や抗てんかん薬として使用されるもう1つのヒストン脱アセチル化酵素阻害剤。
This compound の独自性: this compound は、スクリプタイドのネガティブコントロールとして役立ち、ヒストン脱アセチル化酵素阻害効果がありません。 これは、ヒストン脱アセチル化酵素阻害の特定の効果を区別するための研究において価値があります .
生化学分析
Biochemical Properties
Nullscript, being an inactive analog of scriptaid, does not directly participate in biochemical reactions . It serves as a crucial control in experiments involving HDAC inhibitors like scriptaid .
Cellular Effects
As this compound is an inactive analog, it does not exert any direct effects on cells or cellular processes . Its primary role is to serve as a control, allowing researchers to distinguish the specific effects of active compounds like scriptaid from general experimental variations .
Molecular Mechanism
This compound does not have a direct mechanism of action, as it is an inactive compound . It does not bind to biomolecules, activate or inhibit enzymes, or induce changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is stable under desiccating conditions and can be stored for up to 12 months . As an inactive compound, it does not exhibit any long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given that this compound is an inactive analog, it does not produce any biological effects, even at different dosages . Therefore, it does not exhibit any threshold effects or cause any toxic or adverse effects at high doses .
Metabolic Pathways
This compound does not participate in any metabolic pathways, as it is an inactive compound . It does not interact with any enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied, given its role as an inactive control compound .
Subcellular Localization
As an inactive analog, this compound does not have any specific subcellular localization or any effects on its activity or function . It does not contain any targeting signals or undergo any post-translational modifications that would direct it to specific compartments or organelles .
準備方法
合成経路および反応条件: Nullscript は、ベンゾイソキノリン構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。
- ベンゾイソキノリンコアの形成。
- ヒドロキシ基の導入。
- ブタンアミド側鎖の付加。
工業生産方法: this compound の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには以下が含まれます。
- 高圧ホモジナイザー。
- 超音波処理。
- 相転換温度法 .
化学反応の分析
反応の種類: Nullscript は、以下を含むさまざまな化学反応を受けます。
酸化: this compound は酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は this compound の官能基を変えることができます。
置換: 置換反応は、this compound 分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が使用されます。
形成される主な生成物: これらの反応から形成される主な生成物には、官能基が修飾された this compound のさまざまな誘導体が含まれます .
科学的研究の応用
Histone Deacetylase Inhibition in Cancer Research
Nullscript was identified as a compound that does not exhibit HDAC inhibitory activity, serving as a control in experiments involving other HDAC inhibitors like Scriptaid. In studies focused on myocardial ischemia, this compound was used to compare the effects of active HDAC inhibitors on gene expression under normoxic and hypoxic conditions. The results indicated that while Scriptaid significantly influenced gene expression, this compound did not induce similar effects, confirming its role as an inactive control .
Case Study: Myocardial Ischemia
- Objective: To assess the role of HDAC inhibitors in cardiac myocyte response to hypoxia.
- Methodology: Neonatal mouse cardiac myocytes were treated with either Scriptaid or this compound.
- Findings: Scriptaid treatment resulted in significant changes in gene expression, while this compound showed no such effects, reinforcing its utility as a control compound in HDAC-related studies.
Antiparasitic Activity Against Cryptosporidium and Toxoplasma
Recent investigations have highlighted this compound's potential in inhibiting the growth of Cryptosporidium parvum and Toxoplasma gondii, two parasites responsible for severe diseases worldwide. Unlike traditional treatments, this compound exhibited lower toxicity to host cells, making it a promising candidate for further development.
Case Study: Inhibition of Parasite Growth
- Objective: To evaluate the efficacy of this compound against C. parvum and T. gondii.
- Methodology: In vitro assays were conducted using HCT-8 cells infected with C. parvum, followed by treatment with varying concentrations of this compound.
- Results:
Summary of Findings
The following table summarizes key findings from studies involving this compound:
類似化合物との比較
Scriptaid: A histone deacetylase inhibitor with similar structure but active in transcriptional facilitation.
Valproic Acid: Another histone deacetylase inhibitor used as a mood stabilizer and anti-epileptic.
Uniqueness of Nullscript: this compound is unique in that it serves as a negative control for scriptaid, lacking the histone deacetylase inhibitory effects. This makes it valuable in research for distinguishing the specific effects of histone deacetylase inhibition .
生物活性
Nullscript is a compound with notable biological activity, particularly in inhibiting the growth of certain protozoan parasites, specifically Cryptosporidium parvum and Toxoplasma gondii. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.
Overview of this compound
This compound is an analog of scriptaid, a known histone deacetylase (HDAC) inhibitor. While scriptaid has demonstrated significant HDAC inhibitory activity, this compound was identified in studies as having a distinct profile that allows it to inhibit parasite growth without the same level of toxicity to host cells. This characteristic makes it a candidate for further investigation in therapeutic applications against parasitic infections.
The primary mechanism through which this compound exerts its effects is through the inhibition of HDACs, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound alters the epigenetic landscape of the parasites, leading to reduced growth and replication rates.
Efficacy Against Parasites
Recent studies have provided compelling evidence for the efficacy of this compound against C. parvum and T. gondii. In vitro assays and in vivo models have demonstrated significant reductions in parasite viability and replication.
In Vitro Studies
In vitro studies involved treating infected host cells with varying concentrations of this compound. The results indicated:
- Effective Concentrations : The effective concentration (EC50) for T. gondii was determined through beta-galactosidase assays, showing that this compound significantly reduced parasite numbers at concentrations as low as 12.5 μM.
- Host Cell Toxicity : Importantly, the IC50 value for host cells was much higher than that for the parasites, indicating a favorable safety profile for potential therapeutic use .
In Vivo Studies
In vivo experiments conducted on SCID mice infected with C. parvum revealed:
- Oocyst Excretion Reduction : Mice treated with this compound exhibited a significant decrease in oocyst excretion compared to untreated controls, suggesting effective clearance of the parasite from the host .
- Safety Profile : The treatment did not result in observable toxicity to the host animals, reinforcing its potential as a therapeutic agent.
Data Summary
The following table summarizes key findings from research on this compound's biological activity:
Parameter | This compound | Control (Scriptaid) |
---|---|---|
EC50 for T. gondii | 12.5 μM | Not effective |
IC50 for Host Cells | >100 μM | N/A |
Oocyst Excretion Reduction | Significant | N/A |
Toxicity to Host Cells | Low | Moderate |
Case Studies
-
Case Study 1: SCID Mice Model
- Objective : Evaluate the efficacy of this compound against C. parvum.
- Method : Mice were treated with this compound post-infection.
- Outcome : Significant reduction in oocyst counts was observed after treatment.
-
Case Study 2: Human Cell Lines
- Objective : Assess cytotoxicity and anti-parasitic effects on human fibroblast cell lines.
- Method : Cells were infected with T. gondii and treated with varying concentrations of this compound.
- Outcome : Effective reduction in parasite load without significant cytotoxicity to human cells.
特性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSCCPAXYTNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nullscript's role in studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene expression?
A1: this compound serves as a negative control in experiments investigating the effects of histone deacetylase (HDAC) inhibitors on 15-PGDH expression. Specifically, it is a structural analog of the HDAC inhibitor Scriptaid but lacks Scriptaid's inhibitory activity. [] Researchers use this compound to confirm that the observed effects on 15-PGDH expression are specifically due to HDAC inhibition by Scriptaid and not due to off-target effects or general structural features shared with this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。